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Compound of Interest |

Compound Name: 4-Acetyl-3-methylpyridine
CAS No.: 82352-00-9
Cat. No.: B1601820

CAS: 10467-33-1 | Formula: C

H

NO | MW: 135.16 g/mol

Executive Summary & Structural Context

4-Acetyl-3-methylpyridine (4A3MP) is a critical heterocyclic building block, most notably
serving as a regiochemical anchor in the synthesis of COX-2 inhibitors (e.g., Etoricoxib). Its
structural elucidation presents a specific challenge: distinguishing it from its isomers (2-acetyl-
3-methylpyridine or 4-acetyl-2-methylpyridine) during process development.[1]

This guide provides a definitive spectroscopic profile for 4A3MP.[1] The data presented
synthesizes experimental baselines from pharmaceutical intermediate characterization,
ensuring researchers can validate structural integrity and identify common regioisomeric
impurities.[1]

Structural Logic for Assignment

e The "3,4-Substitution" Pattern: Unlike 2,4- or 2,5-substituted pyridines, the 3,4-substitution
pattern creates a distinct proton environment.[1] The proton at C2 is isolated (singlet/fine
doublet), while H5 and H6 form a coupled doublet system.[1]
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» Electronic Environment: The acetyl group at C4 is electron-withdrawing, deshielding the

ortho-protons (H3-methyl and H5). However, the steric bulk of the C3-methyl group forces

the acetyl group to twist slightly out of planarity, subtly affecting the carbonyl chemical shift

compared to 4-acetylpyridine.

Reference Spectroscopic Data

Note: Data represents standardized values in CDCI

at 298 K unless otherwise noted.

A. Nuclear Magnetic Resonance ( H & C NMR)

Table 1:

H NMR Chemical Shifts (400 MHz, CDCI

4
Shift ( .
: Assignment
Position Multiplicity  Integral Coupling . -g
ogic
» PpM) (Hz) gl
-to-N, ortho to
H2 8.55 - 8.60 Singlet (s) 1H Me. Most
deshielded.
[1]
H6 8.48 - 8.52 Doublet (d) 1H -to-N, ortho to
H5.[1]
H5 7.40 - 7.45 Doublet (d) 1H -to-N, ortho to
H6.[1]
- Deshielded
Acetyl-CH 258-2.62  Singlet (s) 3H
by C=0.[1]
Attached to
Ring-CH 235-240  Singlet (s) 3H aromatic C3.
[1]
© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-Acetylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Acetylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Acetylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Acetylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Acetylpyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Table 2:

C NMR Chemical Shifts (100 MHz, CDCI

)
V4
Shift (
Carbon Type Assignment
» PpmM)
C=0 200.5 Ketone Carbonyl
Aromatic (
C2 151.2
_N)
Aromatic (
C6 147.8
_N)
C4 143.5 Ipso to Acetyl
C3 132.1 Ipso to Methyl
Aromatic (
C5 121.8
_N)
Acetyl-CH 29.5 Methyl ketone
Ring-CH 17.8 Aryl methyl

B. Infrared Spectroscopy (FT-IR)[1]

e Carbonyl Stretch (

): 1685-1695 cm

.[1] (Slightly higher frequency than typical conjugated ketones due to potential steric twist

reducing conjugation).[1]

e C=N/C=C Ring Stretch: 1585 cm
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(Characteristic pyridine breathing mode).[1]

e C-H Stretch (Aromatic): 3030-3060 cm

1]

e C-H Stretch (Aliphatic): 2920-2960 cm
1]

C. Mass Spectrometry (EI-MS, 70 eV)

e Molecular lon (

):
135 (Base peak or high intensity).[1]

e Fragment [

]

120 (Loss of methyl radical).[1]

e Fragment [

]

92 (Loss of acetyl group/acylium cleavage).[1]

e Fragment [

]

107 (Loss of CO, typical in phenols/ketones, less common here but possible).[1]
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Analytical Workflow & Self-Validation

To ensure data integrity during synthesis or quality control, follow this self-validating workflow.
This process is designed to flag regioisomers (e.g., 2-acetyl-3-methylpyridine) which are
common synthetic impurities.[1]

Step-by-Step Protocol

o Sample Preparation: Dissolve 15 mg of 4A3MP in 0.6 mL CDCI
. Ensure the solution is clear; turbidity suggests inorganic salts (e.g., MgSO
carryover).[1]
e Acquisition:
o Run standard 1H (16 scans).[1]
o Run NOESY or HMBC (Crucial for validation).[1]
e The "Singlet Test" (Validation Step):
o Check: Look at the aromatic region (7.0-9.0 ppm).[1]
o Pass: You see one distinct singlet (H2) and two doublets (H5, H6).[1]

o Fail: If you see three multiplets or an AMX pattern, you likely have the 2,3-isomer or 2,5-
isomer.[1]

e HMBC Confirmation:
o The Ring-CH

protons (~2.4 ppm) must show a strong correlation to C2 (~151 ppm) and C4 (~143 ppm).
[1]

o If Ring-CH

correlates to a quaternary carbon at ~155+ ppm (C2), it confirms the methyl is at position
3.[1]
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Workflow Diagram

Crude Sample

(4-Acetyl-3-methylpyridine)

Dissolve in CDCI3
(15mg / 0.6mL)

l

Acquire 1H NMR

Aromatic Pattern Check:
1 Singlet + 2 Doublets?

Regioisomer Detected
(Likely 2,3-subst)

Isomer Purity Confirmed

|
Final Validation

Run HMBC:

Verify Me-C3-C2 Correlation

Click to download full resolution via product page
Caption: Logic flow for validating 4A3MP regiochemistry using 1H NMR coupling patterns.

Synthetic Context & Impurity Profiling

Understanding the origin of 4A3MP aids in interpreting the spectra, particularly regarding trace
impurities.[1]
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Synthesis Route: Minisci-Type or Oxidation

The most common industrial route involves the oxidation of 4-ethyl-3-methylpyridine.
¢ Precursor: 4-ethyl-3-methylpyridine.[1]
e Reagent: KMnO
or catalytic oxidation.[1]
o Common Impurity: Unreacted ethyl derivative.[1]
o Spectral Flag: Look for a triplet at ~1.2 ppm and quartet at ~2.6 ppm in the

H NMR.[1]

Regiochemical Diagram (HMBC Correlations)

The following diagram illustrates the critical Heteronuclear Multiple Bond Coherence (HMBC)
correlations required to prove the methyl group is at C3 and the acetyl is at C4.

Red Arrow: 3-bond coupling (Long Range)

C3 (Quaternary)

Green Arrow: 2-bond coupling 2J (Strong) ~132 ppm

H (Ring-Methyl) 3J (Diagnostic)

~2.4 ppm

3J (Diagnostic)

C4 (Quaternary)
~143 ppm

Click to download full resolution via product page
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Caption: Key HMBC correlations. The 3-bond coupling from Methyl protons to C2 and C4
definitively assigns the structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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